Cas no 19293-60-8 ((1-Methyl-1H-indol-3-yl)methanamine)

(1-Methyl-1H-indol-3-yl)methanamine is a versatile indole derivative with a primary amine functional group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework is particularly useful for constructing biologically active compounds, including tryptamine analogs and heterocyclic systems. The methyl substitution at the 1-position enhances stability while retaining reactivity for further functionalization. This compound is commonly employed in medicinal chemistry for the development of serotonin-related ligands and other CNS-targeting molecules. Its well-defined reactivity profile allows for efficient derivatization, enabling applications in drug discovery and agrochemical research. The high purity and consistent quality of this intermediate ensure reliable performance in synthetic workflows.
(1-Methyl-1H-indol-3-yl)methanamine structure
19293-60-8 structure
Product Name:(1-Methyl-1H-indol-3-yl)methanamine
CAS No:19293-60-8
MF:C10H12N2
MW:160.215682029724
MDL:MFCD06657101
CID:123470
PubChem ID:3934542
Update Time:2025-06-13

(1-Methyl-1H-indol-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-indol-3-yl)methanamine
    • (1-Methyl-1H-Indol-3-yl)-Methylamine
    • 1-Methyl-3-indolemethylamine
    • (1-Methyl-1H-indol-3-yl)methylamine
    • (1-methylindol-3-yl)methanamine
    • 1H-Indole-3-methanamine,1-methyl-
    • 1-(1-Methyl-1H-indol-3-yl)methanamine
    • (1-Methyl-1H-indo-3-yl)methanamine
    • 3-(Aminomethyl)-1-methylindole
    • C-(1-Methyl-1H-indol-3-yl)-methylamine
    • 1-Methyl-3-indoleMethylaMine, 96%
    • 3-(Aminomethyl)-1-methylindole 96%
    • N-Methyl-3-(aminomethyl)-indol
    • NOFZMDGMQKRLIV-UHFFFAOYSA-N
    • 1-Methyl-1H-indole-3-methanamine
    • STL302100
    • 1H-Indole-3-methanamine, 1-methyl-
    • AM803441
    • C-(1-Methyl-
    • CS-0054741
    • MFCD06657101
    • DTXSID20398072
    • FT-0691097
    • 3-(Aminomethyl)-1-methylindole, 96%
    • A855994
    • SY034715
    • 19293-60-8
    • EN300-237935
    • P10372
    • (2,6,7-Trimethyl-1H-indol-3-yl)-aceticacid
    • SCHEMBL5212531
    • AS-50496
    • A848073
    • AKOS000349184
    • F2113-0569
    • 1-(1-METHYLINDOL-3-YL)METHANAMINE
    • MDL: MFCD06657101
    • Inchi: 1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
    • InChI Key: NOFZMDGMQKRLIV-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CN)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 160.10016
  • Monoisotopic Mass: 160.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.098 at 25 °C
  • Boiling Point: 319.4°Cat760mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.617
  • PSA: 30.95

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abcr
AB347766-250 mg
1-Methyl-3-indolemethylamine, 96%; .
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(1-Methyl-1H-indol-3-yl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:19293-60-8)(1-Methyl-1H-indol-3-yl)methanamine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:58
Price ($):255.0/458.0/1006.0
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Additional information on (1-Methyl-1H-indol-3-yl)methanamine

Chemical Profile of (1-Methyl-1H-indol-3-yl)methanamine (CAS No. 19293-60-8)

(1-Methyl-1H-indol-3-yl)methanamine, identified by its Chemical Abstracts Service number (CAS No. 19293-60-8), is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This indole derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of (1-Methyl-1H-indol-3-yl)methanamine consists of an indole core substituted with a methyl group at the 1-position and an amine group at the 3-position. This configuration imparts distinct chemical properties that make it a versatile intermediate in synthesizing more complex molecules. The presence of both aromatic and aliphatic functional groups enhances its reactivity, enabling diverse chemical modifications that can tailor its biological effects.

In recent years, there has been growing interest in indole derivatives as pharmacological agents due to their reported interactions with various biological targets. Studies have highlighted the potential of compounds like (1-Methyl-1H-indol-3-yl)methanamine in modulating pathways associated with inflammation, neurodegeneration, and cancer. The amine moiety, in particular, serves as a key pharmacophore that can interact with enzymes and receptors, influencing cellular processes.

One of the most compelling areas of research involving (1-Methyl-1H-indol-3-yl)methanamine is its role in developing novel therapeutic strategies for neurological disorders. Emerging evidence suggests that indole derivatives can cross the blood-brain barrier and exert neuroprotective effects. The methyl group at the 1-position of the indole ring is thought to enhance lipophilicity, facilitating better penetration into neural tissues. This property has opened avenues for exploring its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

The amine group at the 3-position of (1-Methyl-1H-indol-3-yl)methanamine further contributes to its pharmacological profile by allowing for hydrogen bonding interactions with biological targets. This feature has been exploited in designing molecules that can selectively inhibit certain enzymes or receptors involved in disease pathways. For instance, modifications based on this scaffold have shown promise in inhibiting monoamine oxidase (MAO), an enzyme implicated in depression and neurodegenerative diseases.

Recent advancements in computational chemistry have accelerated the discovery process for compounds like (1-Methyl-1H-indol-3-yl)methanamine. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize structures for improved efficacy. These computational approaches complement traditional synthetic methods, allowing for rapid screening of analogs with enhanced biological activity.

The synthesis of (1-Methyl-1H-indol-3-yl)methanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the indole core, ensuring regioselectivity and minimizing byproduct formation.

In conclusion, (1-Methyl-1H-indol-3-yl)methanamine (CAS No. 19293-60-8) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and reported biological activities make it a valuable scaffold for drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a crucial role in addressing complex diseases.

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Amadis Chemical Company Limited
(CAS:19293-60-8)(1-Methyl-1H-indol-3-yl)methanamine
A855994
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):255.0/458.0/1006.0
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